3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)propanamide
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Overview
Description
Trifluoromethylpyridines, which share some structural similarities with the compound you’re interested in, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also have applications in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of trifluoromethylpyridine, is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis
The molecular structure of these compounds often involves coordination polymers . For example, coordination polymers incorporating the 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine ligand have been synthesized .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, has been reported . This could potentially be relevant to the chemical reactions involving the compound you’re interested in.Physical And Chemical Properties Analysis
The unique properties of fluorine mean that substitution with a trifluoromethyl group can significantly alter the physical and chemical properties of a compound .Scientific Research Applications
Antiviral Activity Against Vaccinia Virus
Using atom-economical approaches, researchers have synthesized new representatives of 3-(pyridin-4-yl)-1,2,4-triazines and their 4-nitrophenyl analogs. These compounds were then evaluated for their activity against the vaccinia virus, a member of the orthopoxvirus family. Notably, these novel compounds demonstrated promising characteristics, surpassing the antiviral drug Cidofovir in certain aspects .
EGFR Kinase Inhibition and Antiproliferative Activity
A series of derivatives containing the 3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl moiety was designed, synthesized, and evaluated. These compounds were assessed for their inhibitory activity against the epidermal growth factor receptor (EGFR) kinase and their antiproliferative effects on various human cancer cell lines, including breast cancer (MCF-7), non-small lung tumor (A549), colon cancer (HCT-116), and cervical cancer (SiHa) .
Protein Kinase Inhibition
After preparing (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone, derivatives were synthesized and evaluated against a panel of protein kinases. The planar pyrido[3,4-g]quinazoline tricyclic system was found to be crucial for maintaining protein kinase inhibitory potency in this series .
Antibacterial Properties
The compound 4-amino-5-pyridin-3-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been investigated for its antimicrobial activity. It was tested against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus, Mycobacterium smegmatis) and Gram-negative bacteria (e.g., Escherichia coli, Yersinia pseudotuberculosis, Pseudomonas aeruginosa) .
Other Biological Activities
Previously, 3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl derivatives have exhibited various biological activities, including antifungal, sedative-hypnotic, anti-inflammatory, and antiproliferative effects. Additionally, these compounds are of interest as herbicides and enzyme inhibitors .
Herbicidal Properties
Apart from their antiviral and antibacterial potential, 3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl compounds have been explored as herbicides .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2/c18-17(19,20)12-2-1-3-13(10-12)22-14(25)4-5-15-23-16(24-26-15)11-6-8-21-9-7-11/h1-3,6-10H,4-5H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWCTCMBCHHFDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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